molecular formula C12H7Cl3O B14220833 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- CAS No. 819851-05-3

3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)-

Cat. No.: B14220833
CAS No.: 819851-05-3
M. Wt: 273.5 g/mol
InChI Key: CFXQZSKHJDBIHF-LLVKDONJSA-N
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Description

3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is a complex organic compound characterized by its unique structure, which includes a hexadiyne backbone, a trichloromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- exerts its effects involves interactions with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is unique due to its combination of a hexadiyne backbone, a trichloromethyl group, and a phenyl ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industrial processes .

Properties

CAS No.

819851-05-3

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

(2R)-1,1,1-trichloro-6-phenylhexa-3,5-diyn-2-ol

InChI

InChI=1S/C12H7Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1

InChI Key

CFXQZSKHJDBIHF-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC#C[C@H](C(Cl)(Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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